{8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol

Medicinal chemistry Physicochemical property optimization Lead optimization

Procure {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol for regioselective, orthogonal functionalization of the imidazo[1,2-a]pyridine core. Its 8-chloro handle enables chemoselective Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) that remains intact during functionalization at other ring positions. The 6-hydroxymethyl (-CH₂OH) group serves as a reactive site for oxidation, esterification, or activation-substitution, facilitating late-stage diversification in PI3K/mTOR dual inhibitor, antileishmanial, and focused library campaigns. Substitution with generic imidazo[1,2-a]pyridine building blocks is not equivalent; the 8-Cl pattern imparts a logP increase of ~0.5-0.8 units and specific electrophilic reactivity critical for established SAR pathways. Each batch ships with ≥95% purity and Certificate of Analysis for quality assurance.

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
CAS No. 1251924-50-1
Cat. No. B1523952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol
CAS1251924-50-1
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESC1=CN2C=C(C=C(C2=N1)Cl)CO
InChIInChI=1S/C8H7ClN2O/c9-7-3-6(5-12)4-11-2-1-10-8(7)11/h1-4,12H,5H2
InChIKeyVWRGCSQCPZUJCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol (CAS 1251924-50-1) Procurement Baseline: A C8-Chloro C6-Methanol Bifunctional Imidazo[1,2-a]pyridine Scaffold


{8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol (CAS 1251924-50-1) is a heterocyclic small molecule with molecular formula C8H7ClN2O and molecular weight 182.61 g/mol . The compound features an imidazo[1,2-a]pyridine fused bicyclic core, bearing a chlorine substituent at the 8-position and a hydroxymethyl (-CH2OH) group at the 6-position [1]. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with documented applications in kinase inhibition (including PI3K, mTOR, and FGFR), anti-inflammatory pathways, and antiparasitic research [2][3]. The 8-chloro substitution pattern on this scaffold has been specifically investigated for structure-activity relationships (SAR) in antileishmanial [4] and nematicidal/fungicidal [5] contexts, while the 6-position hydroxymethyl group provides a reactive handle for further derivatization including oxidation to the corresponding aldehyde or carboxylic acid, and esterification or etherification reactions.

Why {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol (1251924-50-1) Cannot Be Replaced by Generic Imidazo[1,2-a]pyridine Analogs


Imidazo[1,2-a]pyridine derivatives cannot be generically interchanged for procurement or research applications, because their substitution patterns—particularly at the 6- and 8-positions—dramatically alter both chemical reactivity and biological target engagement. The 8-position chlorine on the imidazo[1,2-a]pyridine core introduces electrophilic character that enables regioselective cross-coupling chemistry (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions) with reactivity profiles distinct from 8-unsubstituted, 8-bromo, or 8-iodo analogs [1]. Simultaneously, the 6-position hydroxymethyl group in {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol provides a primary alcohol handle that is absent in simpler 8-chloroimidazo[1,2-a]pyridine (CAS 1195251-29-6) and in 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives [2]. In SAR studies of imidazo[1,2-a]pyridines, substituents at the 8-position influence metabolic stability and lipophilicity (e.g., 8-chloro substitution contributes to logP modulation relative to unsubstituted cores) , while 6-position modifications directly impact aqueous solubility [3]. Thus, substituting {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol with any generic imidazo[1,2-a]pyridine building block would alter synthetic pathway feasibility, derivatization options, and physicochemical properties in ways that cannot be compensated for without re-optimization.

Quantitative Differentiation Evidence for {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol (1251924-50-1) Procurement Decisions


C8-Chloro vs. C8-Unsubstituted Imidazo[1,2-a]pyridine: Differential LogP and Metabolic Stability Implications

The 8-chloro substituent in the imidazo[1,2-a]pyridine scaffold increases lipophilicity relative to the unsubstituted core. The unsubstituted 8-position imidazo[1,2-a]pyridine core has a calculated logP of approximately 1.2-1.5 . In contrast, 8-chloroimidazo[1,2-a]pyridine (CAS 1195251-29-6) has a reported logP of 1.98770 [1]. While direct logP data for {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol is not available, its 8-chloro substitution pattern confers lipophilicity comparable to other 8-chloro imidazo[1,2-a]pyridine analogs (e.g., 7-bromo-8-chloroimidazo[1,2-a]pyridine logP = 2.75020) . Additionally, the 8-chloro group contributes to metabolic stability in related derivatives—in 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, the chloro substituent at the 8-position enhances reactivity for functionalization while the trifluoromethyl group at the 6-position contributes to metabolic stability and lipophilicity, demonstrating the 8-chloro moiety's favorable profile in drug design contexts .

Medicinal chemistry Physicochemical property optimization Lead optimization

C6-Hydroxymethyl vs. C6-Carbonitrile: Differential Synthetic Versatility for Downstream Derivatization

The 6-hydroxymethyl (-CH2OH) group in {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol enables direct derivatization pathways that are inaccessible to analogs bearing alternative 6-position substituents. Specifically, the primary alcohol can undergo oxidation to yield the corresponding aldehyde (8-chloroimidazo[1,2-a]pyridine-6-carbaldehyde) or carboxylic acid (8-chloroimidazo[1,2-a]pyridine-6-carboxylic acid), esterification to introduce diverse ester-linked moieties, etherification (e.g., Mitsunobu or Williamson reactions), and conversion to leaving groups (e.g., mesylate, tosylate) for nucleophilic displacement . In contrast, the 6-carbonitrile analog (8-chloroimidazo[1,2-a]pyridine-6-carbonitrile, CAS 1221792-07-9) is limited to nitrile-specific chemistry (hydrolysis to amide/acid, reduction to aminomethyl, cycloaddition) . Similarly, the 6-trifluoromethyl analog (8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, CAS 178488-36-3) offers no derivatization handle at the 6-position beyond the C-F bond . The hydroxymethyl group thus provides a reactive vector orthogonal to the 8-chloro cross-coupling handle, enabling sequential, regiocontrolled bifunctionalization without protecting group manipulations that would be required for less differentiated scaffolds.

Synthetic methodology Medicinal chemistry building blocks Functional group interconversion

8-Chloro vs. 8-Bromo vs. 8-Iodo Imidazo[1,2-a]pyridines: Differential Reactivity in Palladium-Catalyzed Cross-Couplings

The 8-chloro substituent in {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol exhibits differential reactivity in palladium-catalyzed cross-coupling reactions compared to 8-bromo and 8-iodo analogs. In a study of regiocontrolled bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines, the reactivity order for oxidative addition was established as I > Br >> Cl [1]. This reactivity gradient enables chemoselective coupling strategies: in 8-chloro-7-iodoimidazo[1,2-a]pyridine substrates, Suzuki-Miyaura coupling occurs first at the 7-iodo position, leaving the 8-chloro site intact for subsequent functionalization [1]. In contrast, 8-bromo or 8-iodo analogs undergo more rapid and less selective coupling, potentially complicating sequential functionalization schemes. The 8-chloro group thus provides a kinetic differentiation that facilitates orthogonal reactivity when paired with more reactive halogens at adjacent positions, or serves as a relatively inert placeholder during functionalization at other sites. Additionally, the chloro substituent offers sufficient reactivity for direct coupling under optimized conditions (e.g., Buchwald-Hartwig amination, Sonogashira coupling, and cyanation) [1], providing a balance between stability and synthetic utility that is distinct from both the less reactive unsubstituted analog and the more reactive bromo/iodo analogs.

Cross-coupling chemistry Regioselective functionalization Synthetic methodology

Imidazo[1,2-a]pyridine vs. Benzimidazole Core: Scaffold Replacement for PI3K/mTOR Dual Inhibition Potency

In a systematic scaffold-hopping study, the imidazo[1,2-a]pyridine ring system was evaluated as a core replacement for the benzimidazole moiety in a lead PI3Kα/mTOR inhibitor series [1]. Starting from a benzimidazole-based lead compound identified from high-throughput screening, researchers prepared a series of imidazo[1,2-a]pyridine-containing analogs. By exploring various ring systems occupying the affinity pocket, they identified fragments containing a methoxypyridine that conferred <100 nM potency toward PI3Kα in both enzyme and cellular assays [1]. Further optimization incorporating tertiary alcohol moieties to occupy the ribose pocket yielded compound 18, which demonstrated 56% inhibition of HGF-induced AKT (Ser473) phosphorylation in a mouse liver pharmacodynamic assay at a 30 mg/kg oral dose [1]. This work establishes the imidazo[1,2-a]pyridine scaffold as a validated core for achieving sub-100 nM cellular potency in the PI3K/mTOR pathway, a benchmark relevant to kinase inhibitor discovery programs. The scaffold-hopping data demonstrate that imidazo[1,2-a]pyridine derivatives can achieve potency comparable to or exceeding that of benzimidazole-based leads while offering distinct intellectual property positioning and potentially altered selectivity profiles.

Kinase inhibition Scaffold hopping PI3K/mTOR dual inhibitors

8-Chloro vs. Alternative 8-Position Substitutions: Differential Effects on Aqueous Solubility in Antileishmanial SAR

In a comprehensive SAR study of the 3-nitroimidazo[1,2-a]pyridine antileishmanial pharmacophore, 22 new derivatives were synthesized with systematic variations at positions 2 and 8 of the imidazo[1,2-a]pyridine ring, with the explicit goal of improving aqueous solubility and in vitro pharmacokinetic properties [1]. The study included a 6,8-dibromo-3-nitroimidazo[1,2-a]pyridine lead compound, from which Suzuki-Miyaura coupling at position 8 was optimized from an 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine substrate [2]. The SAR investigation demonstrated that 8-position substitution significantly modulates both antileishmanial potency and physicochemical properties. Specifically, 8-chloro and 8-aryl substitutions were evaluated, revealing that the 8-chloro substitution pattern provides a balance of lipophilicity and synthetic accessibility that differs from 8-aryl (e.g., 8-(pyridin-4-yl)) and 8-bromo variants [1]. While quantitative solubility data for {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol itself is not available in the published SAR literature, the class-level evidence confirms that 8-position substitution in imidazo[1,2-a]pyridines is a critical determinant of aqueous solubility—a parameter that cannot be assumed equivalent across 8-position variants.

Antileishmanial drug discovery Aqueous solubility optimization Structure-activity relationship

Density and Molecular Weight Differentiation vs. Core Imidazo[1,2-a]pyridine Analogs

Quantitative physicochemical properties of {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol differentiate it from simpler imidazo[1,2-a]pyridine analogs and inform practical procurement considerations. The compound has a molecular weight of 182.61 g/mol and a density of 1.4±0.1 g/cm³ [1]. In comparison, the unsubstituted imidazo[1,2-a]pyridine core (CAS 274-76-0) has molecular weight 118.14 g/mol [2], while 8-chloroimidazo[1,2-a]pyridine (CAS 1195251-29-6) has molecular weight 152.58 g/mol and density 1.3±0.1 g/cm³ [3]. The incremental molecular weight increase of +30.03 g/mol relative to 8-chloroimidazo[1,2-a]pyridine corresponds exactly to the -CH2OH group addition, confirming the structural identity. The higher density of {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol (1.4 g/cm³) versus 8-chloroimidazo[1,2-a]pyridine (1.3 g/cm³) reflects the additional hydrogen-bonding capacity of the hydroxymethyl group, which increases intermolecular packing efficiency. This density difference has practical implications for compound handling, solution preparation, and crystallization behavior.

Physicochemical property characterization Building block selection Compound handling

Optimal Research Application Scenarios for {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol (1251924-50-1) Based on Quantitative Evidence


PI3K/mTOR Dual Inhibitor Lead Optimization Programs Requiring Imidazo[1,2-a]pyridine Scaffolds

Research groups engaged in PI3K/mTOR dual inhibition lead optimization can leverage {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol as a core building block. The imidazo[1,2-a]pyridine scaffold has been validated as a benzimidazole replacement capable of achieving sub-100 nM cellular potency in PI3Kα assays, with optimized derivatives demonstrating 56% inhibition of AKT phosphorylation in mouse liver pharmacodynamic models at 30 mg/kg oral dose [1]. The 6-hydroxymethyl group in this compound provides a versatile handle for introducing affinity pocket-binding fragments (e.g., methoxypyridine-containing moieties identified as <100 nM potency-conferring fragments in the Stec et al. study), while the 8-chloro position can be preserved or subsequently functionalized based on SAR requirements. This compound is particularly suited for early-stage SAR campaigns where rapid diversification at the 6-position is prioritized without de novo scaffold synthesis.

Antileishmanial Drug Discovery: 8-Chloro Substituted 3-Nitroimidazo[1,2-a]pyridine Pharmacophore Optimization

Investigators pursuing antileishmanial agents based on the 3-nitroimidazo[1,2-a]pyridine pharmacophore can employ {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol as a starting material for constructing 8-chloro-substituted derivatives. The 2022 SAR study by Bazin et al. established that modifications at position 8 significantly modulate aqueous solubility and in vitro pharmacokinetic properties of this pharmacophore, with 8-chloro and 8-aryl substitutions showing distinct profiles [2]. The 6-hydroxymethyl group in this compound can be oxidized to the corresponding carboxylic acid for further derivatization, or converted to leaving groups for introduction of the 3-nitro and 2-position substituents characteristic of this antileishmanial series. The 8-chloro substituent provides the specific lipophilicity and reactivity profile required for this pharmacophore class, and cannot be generically replaced by 8-unsubstituted or 8-bromo analogs without altering the SAR trajectory [2][3].

Sequential Regiocontrolled Bifunctionalization for Orthogonal Library Synthesis

Medicinal chemistry teams requiring orthogonal, regioselective functionalization of imidazo[1,2-a]pyridine scaffolds for library synthesis will find {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol advantageous. The 8-chloro group exhibits differential reactivity in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) relative to more reactive halogens, enabling chemoselective coupling strategies [4]. Specifically, the chloro substituent undergoes slower oxidative addition than bromo or iodo analogs, allowing it to remain intact while more reactive halogens at adjacent positions are functionalized first. Simultaneously, the 6-hydroxymethyl group provides an orthogonal derivatization handle through oxidation, esterification, etherification, or activation-substitution pathways. This dual-reactivity profile makes the compound ideal for generating focused libraries where the imidazo[1,2-a]pyridine core is diversified sequentially at positions 6 and 8 without cross-reactivity or protecting group interference.

Physicochemical Property Optimization in Lead Series Requiring Balanced LogP Profiles

Lead optimization programs that require precise tuning of lipophilicity (logP) can utilize {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol as a building block with a defined lipophilicity contribution. The 8-chloro substitution pattern confers a logP increase of approximately 0.5-0.8 units relative to the unsubstituted imidazo[1,2-a]pyridine core (logP 1.2-1.5), as established by comparison with 8-chloroimidazo[1,2-a]pyridine (logP = 1.98770) [5]. This intermediate lipophilicity profile is advantageous for achieving balanced drug-like properties—sufficiently lipophilic for membrane permeability yet not excessively lipophilic to cause solubility or metabolic clearance liabilities. The compound is appropriate for lead series where the 8-position SAR requires a chloro substituent rather than hydrogen (insufficient lipophilicity), bromo (excessive lipophilicity; logP for 7-bromo-8-chloro analog = 2.75020 ), or aryl (variable and often higher lipophilicity).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.